N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-5-30-16-8-6-7-13-9-17(31-20(13)16)15-12-32-23(24-15)25-22(26)14-10-18(27-2)21(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEPTWQFGODGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The benzofuran and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Thiazole Linkage : Direct thiazole-benzamide linkage (vs. hydrazinyl or enamide linkers in ) could stabilize the molecule against metabolic degradation.
- Trimethoxybenzamide Orientation : The 3,4,5-trimethoxy substitution pattern is conserved across analogs, suggesting its critical role in binding to biological targets such as tubulin or kinases .
Pharmacological Implications
- Anticancer Activity : Compounds like (Z)-N-(3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-TMB exhibit cytotoxic effects via microtubule disruption, with IC₅₀ values in the low micromolar range . The target compound’s benzofuran-thiazole core may similarly stabilize tubulin interactions.
- Bioavailability : The ethoxy group in the target compound could extend half-life compared to methoxy analogs, as seen in pharmacokinetic studies of related benzofuran derivatives .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*LogP calculated using ChemDraw.
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzofuran moiety : Contributes to its pharmacological properties.
- Thiazole ring : Known for its role in various biological activities.
- Trimethoxybenzamide structure : Enhances solubility and bioactivity.
The molecular formula is with a molecular weight of 547.64 g/mol. Its unique combination of functional groups allows for multiple interactions with biological targets, enhancing its potential efficacy in therapeutic applications .
Anticancer Activity
This compound has demonstrated significant anticancer properties across various studies:
- Mechanism of Action :
- Research Findings :
Anti-inflammatory Effects
The compound exhibits potent anti-inflammatory activity by acting as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models .
Case Studies and Research Findings
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study 1 | Induced apoptosis via caspase pathways | MCF-7 (breast), A549 (lung), PC-3 (prostate) | 3a showed significant cytotoxicity |
| Study 2 | Inhibited growth and induced G2/M arrest | HeLa (cervical), HCT-116 (colon) | 6g: 9.13 μM (HeLa) |
| Study 3 | Suppressed TNF-α release | LPS-stimulated macrophages | Not specified |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Interacts with kinases involved in inflammatory pathways.
- Receptor Modulation : Alters the activity of receptors linked to cell survival and proliferation.
This multifaceted mechanism enhances its therapeutic potential in treating conditions like cancer and inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-thiazole core. Key steps include:
- Cyclocondensation : Reacting 7-ethoxybenzofuran-2-carboxylic acid derivatives with thiazole precursors under reflux in THF or DMF .
- Amide coupling : Using coupling agents like EDC/HOBt to attach the 3,4,5-trimethoxybenzamide moiety. Optimize temperature (60–80°C) and solvent polarity (e.g., DCM vs. DMSO) to minimize side products .
- Purification : Employ preparative HPLC or column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxy vs. methoxy groups) and rule out tautomeric forms .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₃H₂₃N₃O₆S, MW 469.5 g/mol) .
- X-ray crystallography : Refinement via SHELXL (from the SHELX suite) for absolute configuration determination .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodology : Conduct in vitro assays targeting:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodology :
- Substituent variation : Synthesize analogs with modified methoxy/ethoxy groups (e.g., replacing ethoxy with propoxy) and compare bioactivity .
- Bioisosteric replacement : Substitute the benzofuran ring with indole or pyrrole to assess electronic effects on binding .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic interactions .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodology :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinities, reducing reliance on indirect activity readouts .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic biases .
Q. What computational strategies are effective for predicting off-target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to screen against the PDBe-KB database, prioritizing targets with high docking scores (e.g., COX-2, tubulin) .
- Machine learning : Train models on ChEMBL data to predict ADMET properties and toxicity risks .
- Molecular dynamics (MD) : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100-ns trajectories .
Q. How can in vivo efficacy and safety be evaluated systematically?
- Methodology :
- Xenograft models : Administer the compound (10–50 mg/kg, oral/i.p.) to nude mice implanted with patient-derived tumors. Monitor tumor volume biweekly via caliper measurements .
- Toxicokinetics : Assess plasma exposure (AUC, Cmax) and organ toxicity (e.g., liver enzymes, renal histopathology) in Sprague-Dawley rats .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in serum and urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
